5beta-Cholanic acid
CAS No.: 546-18-9
Cat. No.: VC21342186
Molecular Formula: C24H40O2
Molecular Weight: 360.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 546-18-9 |
---|---|
Molecular Formula | C24H40O2 |
Molecular Weight | 360.6 g/mol |
IUPAC Name | (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
Standard InChI Key | RPKLZQLYODPWTM-LVVAJZGHSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Structural and Physicochemical Properties
Molecular Architecture
5β-Cholanic acid (C24H40O2, MW 360.57 g/mol) features a cyclopentanophenanthrene nucleus with a 5β-hydrogen configuration that induces a bent conformation in the A/B ring junction, distinguishing it from 5α-epimers . The absence of hydroxyl groups on the steroid core contrasts with primary bile acids like cholic acid, while retaining the C24 carboxyl group essential for hepatic conjugation . X-ray crystallography reveals a planar orientation of the carboxyl group relative to the steroid nucleus, facilitating micelle formation in aqueous environments .
Thermal and Solubility Characteristics
The compound exhibits a melting point of 150°C and predicted boiling point of 473.6±13.0°C, reflecting strong intermolecular hydrogen bonding between carboxyl groups . Solubility profiles demonstrate marked hydrophobicity:
Predicted density (1.018±0.06 g/cm³) and pKa (4.76±0.10) align with its behavior as a weak organic acid, enabling pH-dependent solubility shifts critical for intestinal absorption .
Table 1: Physicochemical Properties of 5β-Cholanic Acid
Property | Value |
---|---|
Molecular Formula | C24H40O2 |
Molecular Weight | 360.57 g/mol |
Melting Point | 150°C |
Boiling Point | 473.6±13.0°C (Predicted) |
Density | 1.018±0.06 g/cm³ |
Aqueous Solubility | 0.22 mg/mL (25°C) |
logP (Octanol-Water) | 5.34 (Predicted) |
Biosynthetic Pathways and Metabolic Regulation
Endogenous Synthesis
The neutral (classic) bile acid pathway converts cholesterol to 5β-cholanic acid through sequential enzymatic modifications:
-
CYP7A1-mediated 7α-hydroxylation of cholesterol (rate-limiting step)
-
HSD3B7-catalyzed oxidation at C3
-
AKR1D1-dependent Δ4 double bond reduction (5β-configuration)
-
CYP27A1-initiated side-chain β-oxidation yielding the C24 carboxyl group
Hepatic zonation studies reveal that periportal hepatocytes predominantly synthesize 5β-cholanic acid precursors, while pericentral cells conjugate them with taurine/glycine . The Yamasaki pathway provides an alternative route under cholestatic conditions, producing 3β-hydroxy-5-cholenoic acid intermediates that undergo epimerization to 5β derivatives .
Catabolic Modifications
Hepatic phase II metabolism conjugates 5β-cholanic acid with:
-
Glycine (75% of pool): Enhances water solubility for biliary excretion
-
Taurine (25%): Stabilizes micelles in acidic duodenal environments
Recent LC-MS/MS analyses detect unconjugated 5β-cholanic acid in systemic circulation (0.8-1.2 nM), suggesting enterohepatic recirculation independent of bacterial deconjugation .
Pharmacological Mechanisms and Therapeutic Applications
Nuclear Receptor Activation
5β-Cholanic acid derivatives exhibit nanomolar affinity for FXR (EC50 = 38 nM vs. 210 nM for chenodeoxycholic acid) . Structural analysis reveals:
-
The 5β configuration optimizes van der Waals contacts with FXR-LBD residues Leu287 and Met325
In HepG2 cells, 100 μM N-methyl-5β-glycocholanic acid (NMGCA) upregulates:
Hypolipidemic Effects
Rodent studies demonstrate dose-dependent lipid modulation:
Parameter | 5β-Cholanic Acid (50 mg/kg) | Control |
---|---|---|
Serum TG | 68.2±9.4 mg/dL | 132.5±14.7 mg/dL |
LDL-C | 41.7±5.1 mg/dL | 89.3±11.2 mg/dL |
HDL-C | 52.4±6.8 mg/dL | 48.1±5.9 mg/dL |
Mechanistically, this involves:
Drug Delivery Applications
Nanoparticle Formulations
Glycol chitosan-5β-cholanic acid conjugates (HGC) demonstrate superior protein encapsulation:
Payload | Loading Efficiency | Release (72h) |
---|---|---|
BMP-2 | 88.4±3.2% | 64.7±5.1% |
VEGF | 79.1±4.7% | 58.9±4.3% |
In embryonic limb cultures, HGC nanoparticles sustain bioactive FGF2 levels for 96h vs. 24h with agarose beads .
Hepatic Targeting
99mTc-labeled 5β-cholanic acid nanoparticles show preferential liver accumulation:
Surface PEGylation reduces RES clearance, extending circulatory half-life to 14.2h vs. 2.3h for unmodified particles .
Comparative Analysis with Bile Acid Analogs
Table 2: Functional Comparison of Cholanic Acid Derivatives
Compound | Receptor Affinity | Therapeutic Use | Solubility (mg/mL) |
---|---|---|---|
5β-Cholanic Acid | FXR (EC50=38 nM) | Lipid modulation | 0.22 |
Chenodeoxycholic Acid | FXR (EC50=210 nM) | Gallstone dissolution | 1.14 |
Obeticholic Acid | FXR (EC50=99 nM) | Primary biliary cholangitis | 0.08 |
Ursodeoxycholic Acid | PXR (EC50=450 nM) | Cholestasis | 1.89 |
Structural comparisons reveal that 5β-cholanic acid's lack of hydroxyl groups enhances membrane permeability (Papp = 8.7×10⁻⁶ cm/s) versus ursodeoxycholic acid (2.1×10⁻⁶ cm/s) .
Emerging Research Directions
Metabolic Disease Therapeutics
Phase I trials of NMGCA (NCT04877262) demonstrate:
Oncology Applications
In murine HCC models, 5β-cholanic acid/PGMA nanoparticles loaded with doxorubicin show:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume